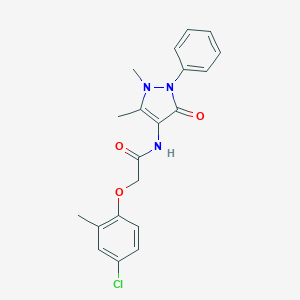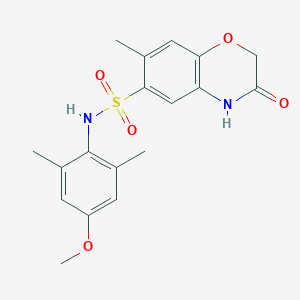
2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
科学的研究の応用
2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has a wide range of applications in scientific research. One of the primary uses of this compound is in the study of protein kinases. It has been shown to inhibit the activity of several protein kinases, including Aurora A kinase, which is involved in cell division and proliferation. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential target for cancer therapy.
Another application of this compound is in the study of inflammation. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. This anti-inflammatory effect makes it a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis.
作用機序
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves the inhibition of protein kinases and inflammatory cytokines. The compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to downstream targets. This inhibition leads to cell cycle arrest and apoptosis.
In the case of inflammation, the compound inhibits the production of inflammatory cytokines by blocking the activation of NF-kappaB, a transcription factor that regulates the expression of cytokine genes. This inhibition leads to a reduction in inflammation and associated symptoms.
Biochemical and Physiological Effects:
2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its effects on protein kinases and inflammatory cytokines, it has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis.
実験室実験の利点と制限
One of the primary advantages of using 2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in lab experiments is its specificity for protein kinases and inflammatory cytokines. This specificity allows for precise targeting of these pathways, reducing off-target effects and increasing the accuracy of the results.
However, one of the limitations of using this compound is its potential toxicity. High doses of the compound have been shown to cause liver damage and other adverse effects in animal studies. Therefore, careful consideration must be given to the dosage and administration of the compound in lab experiments.
将来の方向性
There are several future directions for the study of 2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. One area of interest is the development of new cancer therapies that target protein kinases. The compound has shown promise in preclinical studies as a potential therapeutic agent for several types of cancer, including breast cancer and leukemia.
Another area of interest is the development of anti-inflammatory agents. The compound has shown potent anti-inflammatory effects in vitro and in vivo, making it a potential therapeutic agent for the treatment of inflammatory diseases.
In conclusion, 2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound has a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Further research is needed to fully understand the potential of this compound in the development of new therapies for cancer and inflammatory diseases.
合成法
The synthesis of 2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 4-chloro-2-methylphenol, which is then reacted with ethyl 2-bromoacetate to form the ester derivative. The ester is then hydrolyzed to form the corresponding acid, which is then reacted with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid hydrazide to form the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
特性
製品名 |
2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide |
|---|---|
分子式 |
C20H20ClN3O3 |
分子量 |
385.8 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-13-11-15(21)9-10-17(13)27-12-18(25)22-19-14(2)23(3)24(20(19)26)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,22,25) |
InChIキー |
UMCRYAHSMGYZPO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)

![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)

![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)
![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)
